molecular formula C8H14N2OS B061131 3-Oxo-3-piperidin-1-ylpropanethioamide CAS No. 172261-25-5

3-Oxo-3-piperidin-1-ylpropanethioamide

Cat. No.: B061131
CAS No.: 172261-25-5
M. Wt: 186.28 g/mol
InChI Key: FBMIKPMPNVWMDE-UHFFFAOYSA-N
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Description

3-Oxo-3-piperidin-1-ylpropanethioamide is an organic compound with the molecular formula C8H14N2OS It is characterized by the presence of a piperidine ring attached to a propanethioamide group, with a ketone functional group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-piperidin-1-ylpropanethioamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and a suitable thioamide precursor.

    Formation of Intermediate: The piperidine is reacted with a halogenated propanone under basic conditions to form an intermediate compound.

    Thioamide Formation: The intermediate is then treated with a thioamide reagent, such as thiourea, under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-piperidin-1-ylpropanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Oxo-3-piperidin-1-ylpropanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Oxo-3-piperidin-1-ylpropanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-pyrrolidin-1-ylpropanethioamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-Oxo-3-morpholin-1-ylpropanethioamide: Contains a morpholine ring instead of a piperidine ring.

    3-Oxo-3-piperazin-1-ylpropanethioamide: Features a piperazine ring in place of the piperidine ring.

Uniqueness

3-Oxo-3-piperidin-1-ylpropanethioamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its piperidine ring provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and interactions in various applications.

Properties

IUPAC Name

3-oxo-3-piperidin-1-ylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c9-7(12)6-8(11)10-4-2-1-3-5-10/h1-6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMIKPMPNVWMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377932
Record name 3-oxo-3-piperidin-1-ylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172261-25-5
Record name 3-oxo-3-piperidin-1-ylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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